Cetirizine

Description

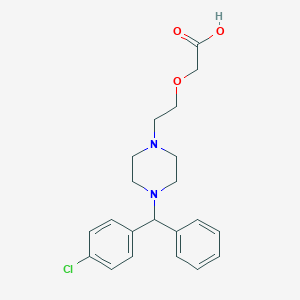

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83881-52-1 (di-hydrochloride) | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022787 | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

83881-51-0 | |

| Record name | Cetirizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110-115°C, 110-115 °C, 112.5 °C | |

| Record name | Cetirizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00341 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetirizine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetirizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Anti-Inflammatory Profile of Cetirizine: A Technical Guide for Researchers

Abstract

Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in treating allergic conditions such as rhinitis and urticaria.[1][][3][4] Beyond its primary antihistaminic action, a substantial body of research has illuminated the multifaceted anti-inflammatory properties of cetirizine.[1][5] These effects are independent of H1 receptor blockade and contribute significantly to its therapeutic profile.[1] This technical guide provides an in-depth review of the anti-inflammatory mechanisms of cetirizine, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease.

Introduction

The inflammatory cascade in allergic reactions is a complex process involving the coordinated action of various immune cells and mediators. While histamine is a key player, the sustained inflammatory response is driven by a host of other factors, including cytokines, chemokines, and the recruitment of inflammatory cells such as eosinophils and neutrophils.[6] Cetirizine has demonstrated a remarkable ability to modulate these downstream inflammatory events, positioning it as a molecule of interest beyond its traditional classification. This document will explore the core anti-inflammatory actions of cetirizine, focusing on its effects on cellular recruitment, mediator release, and intracellular signaling pathways.

Effects on Inflammatory Cell Recruitment

A hallmark of the late-phase allergic reaction is the infiltration of inflammatory cells, particularly eosinophils, into affected tissues. Cetirizine has been shown to potently inhibit this process.

Inhibition of Eosinophil Chemotaxis

Cetirizine significantly inhibits the migration of eosinophils in response to various chemoattractants.[7][8][9] This effect has been observed both in vivo and in vitro and is a key component of its anti-inflammatory action.[7][8][9]

Table 1: Quantitative Data on Cetirizine's Inhibition of Eosinophil Chemotaxis

| Chemoattractant | Cetirizine Concentration | Percent Inhibition | Reference |

| Platelet-Activating Factor (PAF) | Therapeutic Concentration | Potent Inhibition | [7][8][9] |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Therapeutic Concentration | Potent Inhibition | [7][8][9] |

A representative protocol for assessing the effect of cetirizine on eosinophil chemotaxis is the Boyden chamber assay.

-

Eosinophil Isolation: Human eosinophils are isolated from the peripheral blood of patients with allergic rhinitis.[10]

-

Chemotaxis Assay: A Boyden chamber with a micropore filter is used. The lower chamber contains the chemoattractant (e.g., PAF or fMLP), and the upper chamber contains the purified eosinophils pre-incubated with either cetirizine or a control vehicle.

-

Incubation: The chamber is incubated to allow for cell migration.

-

Quantification: The number of eosinophils that have migrated through the filter to the lower chamber is quantified by microscopy.

Modulation of Adhesion Molecules

The recruitment of inflammatory cells to sites of inflammation is dependent on the expression of adhesion molecules on the surface of endothelial cells. Cetirizine has been shown to downregulate the expression of key adhesion molecules, thereby limiting cellular infiltration.[11][12][13]

Table 2: Effect of Cetirizine on Adhesion Molecule Expression

| Adhesion Molecule | Cell Type | Stimulus | Cetirizine Effect | Reference |

| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α, IFN-γ | Significant Reduction | [11] |

| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α, IFN-γ | Significant Reduction | [11] |

| ICAM-1 | Keratinocytes (in psoriatic patients) | - | Decreased Expression | [13] |

| LFA-1 | Dermal Endothelial Cells (in psoriatic patients) | - | Decreased Expression | [13] |

-

Cell Culture: Human airway fibroblasts are cultured.[14]

-

Stimulation and Treatment: The cells are stimulated with a pro-inflammatory agent like gamma-interferon (γIFN) in the presence or absence of varying concentrations of cetirizine (e.g., 0.01, 0.05, 0.1 mg/ml).[14]

-

Staining: The cells are stained with fluorescently labeled antibodies specific for the adhesion molecule of interest (e.g., CD54/ICAM-1).

-

Analysis: The expression of the adhesion molecule is quantified using a flow cytometer.[14]

Modulation of Inflammatory Mediators

Cetirizine influences the release and synthesis of a variety of pro-inflammatory mediators beyond histamine.

Mast Cell Stabilization

While not its primary mechanism, cetirizine has been shown to possess mast cell-stabilizing properties, particularly at higher concentrations, inhibiting the release of pre-formed mediators.[15][16][17]

Table 3: Effect of Cetirizine on Mast Cell Degranulation

| Cetirizine Concentration | Effect on Degranulation | Reference |

| 100 µM, 1 mM | Significant reduction in degranulating mast cells | [15][17] |

| 1 mM | Almost complete suppression of degranulation | [15][17] |

-

Mast Cell Isolation: Rat peritoneal mast cells are isolated.[15][16]

-

Treatment: The isolated mast cells are incubated with varying concentrations of cetirizine (1 µM to 1 mM).[16]

-

Stimulation: Degranulation is induced using a secretagogue (e.g., compound 48/80).

-

Quantification: The extent of degranulation is assessed by measuring the release of a marker enzyme, such as β-hexosaminidase, or by microscopic observation using differential-interference contrast (DIC) microscopy.[16]

Inhibition of Cytokine and Chemokine Release

Cetirizine has been demonstrated to reduce the release of several key pro-inflammatory cytokines and chemokines from various cell types.

Table 4: Cetirizine's Effect on Cytokine and Chemokine Release

| Cytokine/Chemokine | Cell Type/Condition | Cetirizine Effect | Reference |

| IL-4 | Children with perennial allergic rhinitis | Significant Decrease | [18][19] |

| IL-8 | Children with perennial allergic rhinitis | Significant Decrease | [18][19] |

| IL-6 | TNF-α and IL-4 activated HUVECs | Suppressed Secretion | [11] |

| IL-8 | TNF-α and IL-4 activated HUVECs | Suppressed Secretion | [11] |

| MIF | Human keratinocyte A431 cell line | Inhibited Production | [20] |

| IL-8 (MIF-induced) | Human keratinocyte A431 cell line | Significant Inhibition | [20] |

| IFN-γ (IL-12 induced) | Peripheral blood T cells | Significant Suppression | [21] |

-

Cell Culture and Treatment: Peripheral blood T cells are isolated from healthy volunteers and preincubated with cetirizine for 30 minutes.[21]

-

Stimulation: The cells are then stimulated with interleukin (IL)-12 to induce IFN-γ production.[21]

-

Supernatant Collection: After 24 hours of stimulation, the cell culture supernatants are collected.[21]

-

ELISA: The concentration of IFN-γ in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.[21]

Effects on Leukotriene Synthesis

Cetirizine has also been shown to modulate the production of leukotrienes, which are potent chemoattractants and bronchoconstrictors.

Table 5: Cetirizine's Influence on Leukotriene Production

| Leukotriene | Cell Type | Cetirizine Effect | Reference |

| LTB4 | Blood Neutrophils | Decreased Production | [22] |

| Sulfidoleukotrienes (LTC4, LTD4, LTE4) | Blood Leukocytes | Reduced Release upon Antigen Challenge | [23] |

-

Neutrophil Isolation: Neutrophils are purified from the venous blood of allergic and healthy subjects.[22]

-

Treatment: The isolated neutrophils are treated with cetirizine in vitro at concentrations ranging from 10⁻⁸ to 10⁻⁶ M.[22]

-

Stimulation: The production of LTB4 is stimulated.

-

Quantification: LTB4 levels are measured using high-performance liquid chromatography (HPLC).[22]

Impact on Intracellular Signaling Pathways

The anti-inflammatory effects of cetirizine are underpinned by its ability to modulate key intracellular signaling pathways, most notably the NF-κB pathway.

Suppression of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6] Cetirizine has been shown to suppress the activation of NF-κB.[1][11]

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]

- 4. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine). | Semantic Scholar [semanticscholar.org]

- 9. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Cetirizine modulates adhesion molecule expression in a double-blind controlled study conducted in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacologic modulation by cetirizine of some adhesion molecules expression in psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cetirizine-induced downregulation of airway fibroblast proliferation and function: a rationale for a different approach to allergy treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cetirizine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor: its potential anti-inflammatory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Leukotriene B4 production by blood neutrophils in allergic rhinitis--effects of cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The effect of cetirizine on sulfidoleukotriene production by blood leukocytes in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Cetirizine on Eosinophil and Mast Cell Function: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic disorders. Beyond its primary antihistaminergic activity, a growing body of evidence demonstrates that cetirizine exerts direct modulatory effects on key inflammatory cells, namely eosinophils and mast cells. These actions, which are often independent of H1 receptor blockade, contribute significantly to its overall anti-allergic and anti-inflammatory profile. This technical guide provides an in-depth analysis of the mechanisms through which cetirizine influences eosinophil and mast cell functions, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

Introduction

Eosinophils and mast cells are pivotal effector cells in the pathophysiology of allergic diseases, including allergic rhinitis, asthma, and atopic dermatitis. Upon activation, these cells release a plethora of pro-inflammatory mediators, such as histamine, cytokines, chemokines, and lipid mediators, which orchestrate the inflammatory cascade and contribute to tissue damage and clinical symptoms. While the primary mechanism of cetirizine is the blockade of the H1 receptor, it has been shown to possess additional anti-inflammatory properties.[1] This whitepaper delves into the nuanced interactions of cetirizine with eosinophils and mast cells, providing a comprehensive resource for researchers and drug development professionals in the field of allergy and immunology.

Cetirizine's Effect on Eosinophils

Cetirizine has been demonstrated to significantly inhibit several key functions of eosinophils, including their migration, activation, and survival. These effects are crucial in attenuating the late-phase allergic response, which is characterized by the infiltration of eosinophils into inflamed tissues.

Inhibition of Eosinophil Migration and Chemotaxis

A hallmark of cetirizine's anti-inflammatory action is its ability to inhibit eosinophil migration to sites of allergic inflammation.[2][3] This has been observed in both in vivo and in vitro settings.

Quantitative Data on Eosinophil Chemotaxis Inhibition

| Agonist | Cetirizine Concentration | Percent Inhibition | Study Population | Reference |

| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5 ± 6.1% | Allergic Subjects | [4][5] |

| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 0.1 µg/mL (2.6 x 10⁻⁷ M) | 50.8 ± 5.1% | Allergic Subjects | [4][5][6] |

| Platelet-Activating Factor (PAF, 10⁻⁶ M) | 1 µg/mL (2.6 x 10⁻⁶ M) | 58.9 ± 6.4% | Allergic Subjects | [4][5][6] |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 0.01 µg/mL (0.02 µM) | IC50 ≈ 0.01 µg/mL | Not Specified | |

| Platelet-Activating Factor (PAF) | 0.01 µg/mL (0.02 µM) | IC50 ≈ 0.01 µg/mL | Not Specified | [7] |

| Eotaxin | 10⁻⁸ M | Total Inhibition (through HMVEC-d) | In vitro | [8] |

| Eotaxin | 10⁻⁷ M | Total Inhibition (through HMVEC-l) | In vitro | [8] |

| Allergen and PAF (400 and 40 ng) | 20 mg/day (oral) | 63% and 58.5% reduction at 24h | Allergic Subjects | [9] |

| Allergen | 20 mg/day (oral) | ~75% decrease during hours 6, 7, and 8 | Allergic Subjects | [10] |

Experimental Protocol: In Vitro Eosinophil Chemotaxis Assay (Modified Boyden Chamber)

-

Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of allergic subjects using density gradient centrifugation followed by negative immunomagnetic selection.

-

Chemotaxis Chamber Preparation: A 48-well micro-chemotaxis chamber is used, with the lower wells containing a chemoattractant (e.g., PAF at 10⁻⁶ M or fMLP) and the upper wells containing the isolated eosinophils. A polycarbonate filter with a 5 µm pore size separates the two compartments.

-

Cetirizine Treatment: Eosinophils are pre-incubated with varying concentrations of cetirizine (e.g., 0.01, 0.1, and 1 µg/mL) or a vehicle control for 30 minutes at 37°C.

-

Incubation: The chamber is incubated for 60 minutes at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Migration Quantification: After incubation, the filter is removed, fixed, and stained. The number of eosinophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields.

-

Data Analysis: The percentage inhibition of chemotaxis is calculated by comparing the number of migrated cells in the cetirizine-treated wells to the vehicle-treated control wells.

Inhibition of Eosinophil Activation

Cetirizine also modulates eosinophil activation by inhibiting the generation of reactive oxygen species (ROS), such as superoxide anions.

Quantitative Data on Inhibition of Eosinophil Superoxide Generation

| Agonist | Cetirizine Concentration Range | Effect | Study Population | Reference |

| Platelet-Activating Factor (PAF) | 0.01 to 1 µg/mL (2.6 x 10⁻⁸ to 2.6 x 10⁻⁶ M) | Inhibition of superoxide anion generation | Allergic Subjects | [4][5][6] |

Experimental Protocol: Eosinophil Superoxide Anion Generation Assay

-

Eosinophil Isolation: Eosinophils are purified from heparinized venous blood from allergic subjects.

-

Reaction Mixture: Eosinophils are resuspended in a buffer (e.g., Hanks' balanced salt solution) containing cytochrome c.

-

Cetirizine Pre-incubation: The cell suspension is pre-incubated with various concentrations of cetirizine for a specified time.

-

Stimulation: Eosinophils are stimulated with PAF (10⁻⁶ M) to induce superoxide anion production.

-

Measurement: The reduction of cytochrome c, which is indicative of superoxide anion generation, is measured spectrophotometrically at 550 nm over time.

-

Calculation: The amount of superoxide produced is calculated using the extinction coefficient for cytochrome c. The inhibitory effect of cetirizine is determined by comparing with the control group.

Effect on Eosinophil Survival

Cetirizine has been shown to inhibit the cytokine-prolonged survival of eosinophils, which may contribute to the resolution of allergic inflammation.

Quantitative Data on Inhibition of Eosinophil Survival

| Cytokine | Cetirizine Concentration | Effect | Duration | Reference |

| IL-5 | 100 µM | Significant inhibition of eosinophil survival | 48 and 72 hours | [11] |

| GM-CSF | 100 µM | No significant inhibition | 48 and 72 hours | [11] |

| IL-3 | 100 µM | No significant inhibition | 48 and 72 hours | [11] |

Experimental Protocol: In Vitro Eosinophil Survival Assay

-

Eosinophil Isolation: Eosinophils are isolated from patients with allergic rhinitis.

-

Cell Culture: Isolated eosinophils are cultured in vitro in the presence of survival-prolonging cytokines such as IL-5, IL-3, or GM-CSF.

-

Treatment: The cultured cells are treated with cetirizine (e.g., 100 µM), dexamethasone (as a positive control), or a vehicle control.

-

Incubation: The cells are incubated for 48 to 72 hours.

-

Viability Assessment: Eosinophil survival is assessed by determining cell viability using the trypan blue exclusion method. The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer.

-

Data Analysis: The percentage of viable eosinophils is calculated for each treatment condition.

Cetirizine's Effect on Mast Cells

Mast cells are central to the initiation of the immediate allergic reaction through the release of pre-formed mediators stored in their granules. Cetirizine can influence mast cell function, although its effects appear to be more pronounced at higher concentrations.

Inhibition of Mast Cell Degranulation

Cetirizine has been shown to possess mast cell-stabilizing properties, thereby inhibiting the release of histamine and other inflammatory mediators.[12][13][14]

Quantitative Data on Mast Cell Degranulation Inhibition

| Cetirizine Concentration | Effect | Cell Type | Reference |

| 100 µM and 1 mM | Significant reduction in the number of degranulating mast cells | Rat Peritoneal Mast Cells | [12][13] |

| 1 mM | Almost entire suppression of degranulation | Rat Peritoneal Mast Cells | [12][13] |

| Up to 100 µM | Concentration-dependent inhibition of IgE-dependent mediator release | Human Lung and Tonsil Mast Cells | [15] |

Experimental Protocol: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the release of the granule-associated enzyme β-hexosaminidase.[16]

-

Cell Culture: RBL-2H3 cells (a rat basophilic leukemia cell line, often used as a model for mast cells) are seeded in a 96-well plate and incubated overnight.

-

Sensitization: The cells are sensitized with anti-DNP IgE for 24 hours.

-

Washing: Unbound IgE is removed by washing the cells with Tyrode's buffer.

-

Cetirizine Treatment: The cells are incubated with various concentrations of cetirizine for 30 minutes at 37°C.

-

Antigen Challenge: Degranulation is stimulated by adding DNP-HSA.

-

Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.

-

Enzyme Assay: The enzymatic activity in the supernatant is measured by adding a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed to release total enzyme content).

Inhibition of Mediator Release

While cetirizine's primary action is to block the effects of histamine, some studies suggest it can also inhibit the release of certain mediators from mast cells. However, it is important to note that other studies have found no significant reduction in histamine release, suggesting this effect may be context-dependent.[10][17]

Quantitative Data on Mast Cell Mediator Release Inhibition

| Mediator | Cetirizine Treatment | Percent Inhibition/Effect | Study Context | Reference |

| Prostaglandin D2 (PGD2) | 20 mg/day (oral) | 50% suppression during the fifth hour of the late-phase reaction | Cutaneous Late-Phase Reaction in Allergic Subjects | [10] |

| Leukotriene C4 (LTC4) | 20 mg (oral) | Significant reduction in recovered amounts | Nasal Lavage after Antigen Challenge | [17] |

| Histamine | 20 mg/day (oral) | Not altered | Cutaneous Late-Phase Reaction in Allergic Subjects | [10] |

| Histamine | 20 mg (oral) | No reduction in recovered amounts | Nasal Lavage after Antigen Challenge | [17] |

Signaling Pathways and Mechanisms of Action

The effects of cetirizine on eosinophils and mast cells are mediated through a combination of H1 receptor-dependent and -independent mechanisms.

H1 Receptor-Independent Effects on Eosinophils

The inhibitory effects of cetirizine on eosinophil migration are suggested to be independent of its H1 blocking activity.[18] The precise intracellular signaling pathways involved are still under investigation but may involve modulation of calcium signaling, protein kinase C activation, or other downstream effectors of chemoattractant receptors.

Mast Cell Stabilization Mechanisms

At higher concentrations, cetirizine's mast cell-stabilizing effects may be attributed to its interaction with the cell membrane, potentially altering its fluidity or interfering with the process of exocytosis.[12][13] One proposed mechanism is the counteracting effect on plasma membrane deformation during degranulation.[12][13] Additionally, in some contexts, cetirizine has been shown to inhibit the JAK2-STAT3 signaling pathway in lung tissue, which is involved in mast cell activation.[19]

Conclusion

Cetirizine's therapeutic efficacy in allergic diseases extends beyond its well-established H1 receptor antagonism. Its ability to directly inhibit eosinophil migration, activation, and survival, as well as to stabilize mast cells at higher concentrations, underscores its multifaceted anti-inflammatory profile. These non-H1-mediated effects contribute to the suppression of the late-phase allergic reaction and provide a broader mechanism for its clinical benefits. For researchers and drug development professionals, a deeper understanding of these cellular and molecular interactions is crucial for the development of novel anti-allergic therapies that target specific pathways in the inflammatory cascade. The data and protocols presented in this whitepaper offer a valuable resource for furthering research in this area.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Inhibitory effect of cetirizine 2HCl on eosinophil migration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eosinophil infiltration: effects of H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo effects of cetirizine on cutaneous reactivity and eosinophil migration induced by platelet-activating factor (PAF-acether) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of cetirizine on mast cell-mediator release and cellular traffic during the cutaneous late-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mast cell stabilizing activity: Significance and symbolism [wisdomlib.org]

- 15. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. The effect of cetirizine on early allergic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The inhibiting effect of cetirizine 2 HC1 on eosinophil migration and its link to H1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. physiciansweekly.com [physiciansweekly.com]

In Vitro Profiling of Cetirizine's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a second-generation antihistamine, is a potent and selective antagonist of the peripheral histamine H1 receptor. Its clinical efficacy in the management of allergic rhinitis and chronic urticaria is well-established. Beyond its primary mechanism of action, in vitro studies have revealed that cetirizine possesses a range of anti-inflammatory properties, suggesting interactions with molecular targets other than the H1 receptor. This technical guide provides an in-depth overview of the in vitro studies that have elucidated the molecular targets of cetirizine, with a focus on both its primary H1 receptor antagonism and its off-target anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Primary Molecular Target: Histamine H1 Receptor

Cetirizine's principal pharmacological effect is mediated through its high-affinity, selective inverse agonism of the histamine H1 receptor. This action stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced signal transduction.

Quantitative Data: Receptor Binding Affinity

The binding affinity of cetirizine and its enantiomers for the histamine H1 receptor has been quantified in numerous in vitro studies, primarily through radioligand binding assays. The dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Compound | Receptor | Radioligand | Cell Line/Membrane Source | Ki (nM) |

| Cetirizine | Histamine H1 | [³H]mepyramine | Human cloned H1 receptor | ~6 |

| Levocetirizine | Histamine H1 | [³H]mepyramine | Human cloned H1 receptor | ~3 |

| Dextrocetirizine | Histamine H1 | [³H]mepyramine | Human cloned H1 receptor | ~100 |

Table 1: In Vitro Binding Affinities of Cetirizine and its Enantiomers for the Histamine H1 Receptor.

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., cetirizine) for the histamine H1 receptor.

1.2.1. Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: Cetirizine.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

1.2.2. Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the H1 receptor in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of cetirizine.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the cetirizine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of cetirizine that inhibits 50% of the specific [³H]mepyramine binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway: Histamine H1 Receptor

Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergic inflammation.

Off-Target Molecular Interactions and Anti-inflammatory Effects

In vitro studies have demonstrated that cetirizine exerts several anti-inflammatory effects that are independent of its H1 receptor antagonism. These effects are observed at concentrations that are clinically relevant and point towards interactions with other molecular targets.

Inhibition of Eosinophil Chemotaxis

Cetirizine has been shown to inhibit the migration of eosinophils, key inflammatory cells in allergic reactions, towards various chemoattractants.

2.1.1. Quantitative Data: Inhibition of Eosinophil Chemotaxis

While a precise IC50 value for the inhibition of eosinophil chemotaxis is not consistently reported across studies, the dose-dependent inhibitory effect of cetirizine is evident.

| Chemoattractant | Cetirizine Concentration (µg/mL) | Cetirizine Concentration (M) | % Inhibition (Mean ± SEM) | Cell Source |

| Platelet-Activating Factor (PAF) | 0.01 | 2.6 x 10⁻⁸ | 47.5 ± 6.1 | Eosinophils from allergic subjects |

| Platelet-Activating Factor (PAF) | 0.1 | 2.6 x 10⁻⁷ | 50.8 ± 5.1 | Eosinophils from allergic subjects |

| Platelet-Activating Factor (PAF) | 1 | 2.6 x 10⁻⁶ | 58.9 ± 6.4 | Eosinophils from allergic subjects |

| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | Therapeutic Concentrations | - | Potent Inhibition | Eosinophils |

Table 2: In Vitro Inhibition of Eosinophil Chemotaxis by Cetirizine.[1][2]

2.1.2. Experimental Protocol: Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing eosinophil migration in vitro.

2.1.2.1. Materials and Reagents:

-

Isolated Human Eosinophils: Purified from peripheral blood of healthy or allergic donors.

-

Chemoattractant: Platelet-Activating Factor (PAF) or N-formyl-methionyl-leucyl-phenylalanine (fMLP).

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Boyden Chamber Apparatus: With a microporous membrane (e.g., 5 µm pore size).

-

Staining Solution: Diff-Quik or similar.

-

Microscope.

2.1.2.2. Procedure:

-

Cell Preparation: Isolate eosinophils from peripheral blood using density gradient centrifugation followed by negative selection. Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium alone as a negative control.

-

Place the microporous membrane over the lower wells.

-

Add the eosinophil suspension to the upper wells. For inhibition studies, pre-incubate the eosinophils with varying concentrations of cetirizine for 30 minutes at 37°C before adding them to the upper wells.

-

-

Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Staining and Counting:

-

After incubation, remove the membrane.

-

Wipe the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the membrane.

-

Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of cetirizine compared to the vehicle control.

Modulation of Cytokine Release

Cetirizine has been observed to modulate the release of certain pro-inflammatory cytokines from various cell types.

2.2.1. Quantitative Data: Inhibition of Cytokine Release

| Cell Type | Stimulant | Cytokine | Cetirizine Concentration (µM) | % Inhibition |

| A549 (human lung epithelial cells) | IL-1β | IL-8 | 5 | 19 |

| A549 (human lung epithelial cells) | IL-1β | IL-8 | 10 | 19 |

| A549 (human lung epithelial cells) | IL-1β | GM-CSF | 10 | 37 |

Table 3: In Vitro Inhibition of Cytokine Release by Cetirizine.

2.2.2. Experimental Protocol: Cytokine Release Assay (ELISA)

This protocol outlines a general method for measuring the effect of cetirizine on cytokine release from cultured cells.

2.2.2.1. Materials and Reagents:

-

Cell Line: e.g., A549 human lung epithelial cells.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Stimulant: e.g., Interleukin-1β (IL-1β).

-

Cetirizine.

-

ELISA Kit: Specific for the cytokine of interest (e.g., IL-8).

-

96-well plates.

-

Plate reader.

2.2.2.2. Procedure:

-

Cell Culture: Culture A549 cells to confluence in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of cetirizine for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., IL-1β) to the wells and incubate for a specified period (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration in each sample based on the standard curve. Determine the percentage of inhibition of cytokine release by cetirizine.

Inhibition of P-glycoprotein (P-gp)

In vitro studies suggest that cetirizine can inhibit the function and expression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.

2.3.1. Quantitative Data: Inhibition of P-glycoprotein Function

| Cell Line | Assay | Cetirizine Concentration (µM) | Effect |

| Caco-2 | Rhodamine 123 uptake | 100 | 1.8-fold increase in intracellular Rho123 |

| Rat Jejunum (in situ) | Digoxin permeability | 10 | 2-fold increase in digoxin permeability |

| Rat Jejunum (in situ) | Digoxin permeability | 100 | 2.6-fold increase in digoxin permeability |

Table 4: In Vitro and In Situ Inhibition of P-glycoprotein Function by Cetirizine.[3]

2.3.2. Experimental Protocol: P-glycoprotein Inhibition Assay (Rhodamine 123 Uptake)

This protocol describes an in vitro assay to assess the inhibitory effect of a compound on P-gp function.

2.3.2.1. Materials and Reagents:

-

Cell Line: Caco-2 cells.

-

Rhodamine 123 (Rho123): A fluorescent substrate of P-gp.

-

Cetirizine.

-

Positive Control: A known P-gp inhibitor (e.g., verapamil).

-

Assay Buffer: HBSS or similar.

-

Fluorescence plate reader.

2.3.2.2. Procedure:

-

Cell Culture: Grow Caco-2 cells to form a confluent monolayer in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of cetirizine or the positive control for 30-60 minutes.

-

Rhodamine 123 Incubation: Add Rho123 to the wells and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with ice-cold assay buffer to remove extracellular Rho123.

-

Cell Lysis: Lyse the cells to release the intracellular Rho123.

-

Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation/emission ~485/528 nm).

-

Data Analysis: An increase in intracellular Rho123 fluorescence in the presence of cetirizine indicates inhibition of P-gp-mediated efflux.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro inhibition assay, applicable to the study of cetirizine's effects on its various molecular targets.

Conclusion

In vitro studies have firmly established that cetirizine's primary molecular target is the histamine H1 receptor, for which it displays high affinity and selectivity. Furthermore, a growing body of evidence from in vitro experiments demonstrates that cetirizine possesses anti-inflammatory properties that extend beyond H1 receptor antagonism. These include the inhibition of eosinophil chemotaxis, modulation of pro-inflammatory cytokine release, and inhibition of the P-glycoprotein efflux pump. These off-target effects likely contribute to the overall clinical efficacy of cetirizine in the management of allergic disorders. The experimental protocols and quantitative data presented in this guide provide a valuable resource for further research into the multifaceted pharmacological profile of cetirizine and for the development of novel anti-inflammatory and anti-allergic therapies.

References

- 1. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of eosinophil chemotaxis by a new antiallergic compound (cetirizine). | Semantic Scholar [semanticscholar.org]

- 3. The Effects of Cetirizine on P-glycoprotein Expression and Function In vitro and In situ - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Cetirizine in Cellular Models: A Technical Guide

Introduction

Cetirizine, a second-generation H1 receptor antagonist and a human metabolite of hydroxyzine, is widely utilized for the management of allergic disorders such as allergic rhinitis and chronic idiopathic urticaria.[1][2] Its primary mechanism involves the selective inhibition of peripheral H1 receptors, which mitigates symptoms like itching and redness caused by histamine.[1][] However, extensive research in cellular models has revealed that the pharmacodynamics of cetirizine extend beyond simple receptor antagonism. In vitro studies demonstrate that cetirizine possesses significant anti-inflammatory properties, independent of its effects on the H1 receptor.[1] These effects include the modulation of inflammatory cell recruitment, the inhibition of pro-inflammatory mediator release, and the suppression of key signaling pathways. This guide provides an in-depth technical overview of the pharmacodynamics of cetirizine in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Cetirizine functions as a highly selective and potent antagonist of the histamine H1 receptor.[1][4] By competitively binding to H1 receptors on various cell types, cetirizine prevents histamine from initiating the downstream signaling cascades that lead to allergic symptoms.[][5] Unlike first-generation antihistamines, cetirizine has a low affinity for other receptors, such as cholinergic, dopaminergic, or serotonergic receptors, which contributes to its favorable side-effect profile.[2][] Furthermore, its limited ability to cross the blood-brain barrier minimizes central nervous system effects like sedation.[][4]

The binding affinity of cetirizine and its enantiomers to the H1 receptor has been quantified, demonstrating the high potency of the levorotatory form, levocetirizine.

Quantitative Data: Receptor Binding Affinity

The affinity of a drug for its receptor is a key determinant of its potency. The table below summarizes the inhibitory constant (Ki) values for cetirizine and its enantiomers at the H1 receptor. A lower Ki value indicates a higher binding affinity.

| Compound | Ki Value (nM) for H1 Receptor | Citation |

| Cetirizine (racemic) | ~6 | [1] |

| Levocetirizine | ~3 | [1] |

| Dextrocetirizine | ~100 | [1] |

H1 Receptor-Independent Anti-Inflammatory Effects

Beyond its primary antihistaminic activity, cetirizine exhibits a range of anti-inflammatory effects that are not mediated by H1 receptor blockade. These properties are crucial to its therapeutic efficacy, particularly in the late phase of allergic reactions, which is characterized by the infiltration of inflammatory cells.

Inhibition of Inflammatory Cell Migration and Function

Cetirizine has been shown to directly inhibit the migration and activation of key inflammatory cells, most notably eosinophils.

-

Eosinophil Chemotaxis: Cetirizine dose-dependently inhibits eosinophil transendothelial migration induced by the chemokine eotaxin.[6] Total inhibition of eotaxin-induced migration through human dermal microvascular endothelial cells (HMVEC-d) was observed at a concentration of 10⁻⁸ M.[6] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF).[7][8]

-

Neutrophil Function: In human peripheral blood neutrophils, cetirizine significantly decreases the generation of leukotriene B4 (LTB4), a potent lipid mediator of inflammation, when cells are stimulated with fMLP or NaF.[9]

Modulation of Cytokine and Adhesion Molecule Expression

Cetirizine can suppress the production of various pro-inflammatory cytokines and chemokines from different cell types.

-

Cytokine Release: In human airway epithelial cells (A549), cetirizine at concentrations of 5 and 10 µM significantly suppresses the secretion of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-8 (IL-8) stimulated by IL-1β.[10][11]

-

Adhesion Molecules: Cetirizine has been found to inhibit the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is crucial for the recruitment of inflammatory cells to the site of an allergic reaction.[1]

Suppression of the NF-κB Signaling Pathway

A central mechanism underlying cetirizine's broad anti-inflammatory effects is its ability to suppress the Nuclear Factor-kappa B (NF-κB) pathway.[1] NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[12][13] By inhibiting this pathway, cetirizine can downregulate the inflammatory cascade.

Quantitative Data: Anti-Inflammatory Effects

The following table summarizes key quantitative data regarding the anti-inflammatory effects of cetirizine observed in various cellular models.

| Cellular Model | Target/Assay | Stimulant | Effective Cetirizine Concentration | Effect | Citation |

| A549 (Human Airway Epithelial Cells) | GM-CSF Secretion | IL-1β | 5 - 10 µM | Significant Suppression | [10] |

| A549 (Human Airway Epithelial Cells) | IL-8 Secretion | IL-1β | 10 µM | Significant Suppression | [10] |

| Human Neutrophils | LTB4 Generation | fMLP or NaF | Not specified (IC50) | Significant Decrease | [9] |

| Human Eosinophils | Transendothelial Migration | Eotaxin | 10⁻⁸ M | Total Inhibition | [6] |

| Human Eosinophils | Chemotaxis | PAF (10⁻⁶ M) | 0.01 µg/mL (2.6 x 10⁻⁸ M) | 47.5% Inhibition | [8] |

| RBL-2H3 (Rat Basophilic Leukemia) | Histamine Release | Antigen | 1000 ng/mL | ~80% Inhibition | [14] |

Experimental Protocols in Cellular Models

Standardized in vitro assays are essential for elucidating the pharmacodynamic properties of cetirizine. Below are detailed protocols for key experiments.

Protocol 1: Histamine H1 Receptor Binding Assay

This assay determines the binding affinity (Ki) of cetirizine for the histamine H1 receptor using a competitive radioligand binding method.

Methodology

-

Cell Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HeLa or CHO cells).[15]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), a radioligand with high affinity for the H1 receptor (e.g., [³H]-pyrilamine) at a fixed concentration, and varying concentrations of unlabeled cetirizine.[15]

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[15]

-

Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[16]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the cetirizine concentration. Determine the IC50 value (the concentration of cetirizine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[16]

Protocol 2: Mast Cell Degranulation Assay

This assay measures the ability of cetirizine to inhibit the release of inflammatory mediators (e.g., histamine, β-hexosaminidase) from mast cells upon antigenic stimulation.

Methodology

-

Cell Culture: Seed rat basophilic leukemia cells (RBL-2H3), a widely used mast cell model, in a 96-well plate and incubate overnight.[16]

-

Sensitization: Sensitize the cells by incubating them with anti-DNP IgE for 24 hours. This allows the IgE to bind to FcεRI receptors on the cell surface.[16]

-

Pre-treatment: Wash the cells to remove unbound IgE. Add various concentrations of cetirizine to the wells and incubate for 30 minutes at 37°C.[16]

-

Antigen Challenge: Stimulate degranulation by adding DNP-HSA (antigen) to the wells. Include control wells with buffer only.[16]

-

Incubation: Incubate the plate for 1 hour at 37°C.[16]

-

Quantification of Release: Collect the supernatant. Measure the activity of the released granule-associated enzyme β-hexosaminidase by adding a substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm after stopping the reaction.[16]

-

Data Analysis: Calculate the percentage of mediator release relative to the positive control (antigen-stimulated cells without cetirizine) and determine the inhibitory effect of cetirizine.[16]

Protocol 3: Cytokine Release Assay (ELISA)

This protocol outlines a method to measure the effect of cetirizine on the release of specific cytokines (e.g., IL-6, IL-8) from cells.

Methodology

-

Cell Culture: Seed appropriate cells, such as human peripheral blood mononuclear cells (PBMCs) or an epithelial cell line like A549, in a 96-well plate.[10][16]

-

Pre-treatment: Add various concentrations of cetirizine to the wells and incubate for 1-2 hours.[16]

-

Stimulation: Add a stimulant to induce cytokine production (e.g., Lipopolysaccharide (LPS) for PBMCs, or TNF-α/IL-1β for A549 cells).[10][16]

-

Incubation: Incubate the plate for a specified period (e.g., 8-24 hours) to allow for cytokine synthesis and secretion.[10]

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Quantification (ELISA): Measure the concentration of the cytokine of interest in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]

-

Data Analysis: Compare the cytokine concentrations in cetirizine-treated wells to the stimulated control wells to determine the percentage of inhibition.

Protocol 4: Eosinophil Transendothelial Migration Assay

This assay assesses the ability of cetirizine to inhibit the migration of eosinophils across an endothelial cell layer, mimicking in vivo cell trafficking.

Methodology

-

Endothelial Monolayer: Culture human microvascular endothelial cells (e.g., HMVEC-d or HMVEC-l) on the porous membrane of a Transwell insert until a confluent monolayer is formed.[6]

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic donors using density gradient centrifugation and negative immunomagnetic selection.[6]

-

Pre-treatment: Pre-incubate the isolated eosinophils with various concentrations of cetirizine (or vehicle control) for 30 minutes at 37°C.[6]

-

Migration Assay: Add the pre-treated eosinophils to the upper chamber of the Transwell insert. Add a chemoattractant (e.g., eotaxin) to the lower chamber.[6]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for migration.[6]

-

Quantification: Collect the cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer.

-

Data Analysis: Calculate the percentage of migrating cells and determine the inhibitory effect of cetirizine compared to the control.

Conclusion

The pharmacodynamics of cetirizine in cellular models reveal a dual mechanism of action. It is a potent and highly selective H1 receptor antagonist, which accounts for its immediate effects on histamine-mediated allergic symptoms.[1][] Additionally, cetirizine possesses broad anti-inflammatory properties that are independent of H1 receptor blockade.[1] Through the suppression of the NF-κB pathway, it inhibits the migration of inflammatory cells like eosinophils and reduces the secretion of pro-inflammatory cytokines and chemokines.[1][6][10] This multifaceted profile, demonstrated through a variety of in vitro cellular assays, substantiates its efficacy in treating the full spectrum of the allergic response, including both the early and late phases. The continued study of these cellular mechanisms is vital for the development of new therapeutic strategies for allergic and inflammatory diseases.

References

- 1. Cetirizine - Wikipedia [en.wikipedia.org]

- 2. Review of cetirizine hydrochloride for the treatment of allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]

- 6. Cetirizine and levocetirizine inhibit eotaxin-induced eosinophil transendothelial migration through human dermal or lung microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Effect of cetirizine on human eosinophil superoxide generation, eosinophil chemotaxis and eosinophil peroxidase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cetirizine exerts anti-inflammatory effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Cetirizine's Immunomodulatory Effects: A Technical Guide on Cytokine Release Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in treating allergic conditions. Beyond its primary antihistaminic action, a growing body of evidence reveals its significant anti-inflammatory properties, primarily through the modulation of cytokine release from various immune cells. This technical guide provides an in-depth analysis of cetirizine's impact on cytokine profiles, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, facilitating a deeper understanding of cetirizine's multifaceted mechanism of action.

Introduction: Beyond H1-Receptor Antagonism

Cetirizine's therapeutic efficacy in allergic rhinitis, urticaria, and other allergic manifestations stems from its high selectivity and affinity for the histamine H1 receptor.[1] However, its clinical benefits extend beyond simple histamine blockade. Cetirizine has been shown to exert direct anti-inflammatory effects, independent of its H1-antagonist activity.[2][3] These effects are largely attributed to its ability to modulate the production and release of a spectrum of pro-inflammatory cytokines and chemokines, thereby influencing the recruitment and activation of inflammatory cells such as eosinophils and neutrophils.[2][4] This guide delves into the specifics of this immunomodulatory action, presenting the current state of knowledge on how cetirizine alters cytokine release profiles.

Quantitative Impact of Cetirizine on Cytokine Release

Numerous in vitro and in vivo studies have quantified the inhibitory effects of cetirizine on the release of key cytokines involved in the allergic inflammatory cascade. The following tables summarize the significant findings from this research, providing a comparative overview of cetirizine's potency across different experimental models and cell types.

Table 1: In Vitro Studies on Human Cells

| Cell Type | Stimulant | Cytokine(s) Inhibited | Cetirizine Concentration | Percent Inhibition / Effect | Reference(s) |

| Human Leukemic Mast Cells (HMC-1) | Phorbol Myristate Acetate (PMA) + Calcium Ionophore A23187 | TNF-α, IL-6, IL-8, IL-3 | 10⁻⁹ M (maximal effect for TNF-α) | Dose-dependent inhibition of TNF-α, IL-8, IL-6, and IL-3. No significant effect on GM-CSF. | [5][6] |

| Human Airway Epithelial Cells (A549) | IL-1β | GM-CSF, IL-8 | 5 µM and 10 µM | Significant suppression of GM-CSF and IL-8 secretion. | [7] |

| Human Airway Epithelial Cells (A549) | TNF-α, PMA | IL-8 | 0.01 - 1.0 µM | Significant, dose-dependent reduction in IL-8 release. | [8] |

| Human Eosinophils (from allergic rhinitis patients) | IL-5 | - | 100 µM | Significantly inhibited IL-5-dependent eosinophil survival. | [9] |

| Peripheral Blood T cells | IL-12 | IFN-γ | Not specified | Significantly suppressed IFN-γ production. | [10] |

Table 2: In Vivo and Clinical Studies

| Study Population | Condition | Cytokine(s) Affected | Cetirizine Dosage | Key Findings | Reference(s) |

| Children with perennial allergic rhinitis | Perennial Allergic Rhinitis | IL-4, IL-8 | Not specified | Significant decrease in nasal IL-4 (p<0.01) and IL-8 (p=0.01) levels after 2 weeks of treatment. | [3][4] |

| Ovalbumin-sensitized mice | Allergic Rhinitis Model | IL-4, IL-5, IFN-γ | Not specified | Significant decrease in the gene expression of IL-4, IL-5, and IFN-γ in nasal-associated lymphoid tissue. | [11] |

| Children with allergic rhinitis (sensitized to house dust mite) | Allergic Rhinitis | IFN-γ, IL-10 | Not specified | Significant increase in IFN-γ and IL-10 production after 4 weeks of treatment, suggesting a shift towards a Th1 response. IL-4 release was unchanged. | [12][13] |

| Mice with viral myocarditis | Viral Myocarditis | TNF-α, IL-6 | Not specified | Suppressed expression of pro-inflammatory cytokines. | [14] |

Core Signaling Pathways Modulated by Cetirizine

Cetirizine's influence on cytokine production is mediated through its interaction with key intracellular signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the genetic transcription of many pro-inflammatory cytokines.[2][15]

References

- 1. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cetirizine reduces cytokines and inflammatory cells in children with perennial allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of cytokine secretion from human leukemic mast cells and basophils by H1- and H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of cetirizine and levocetirizine on two cytokines secretion in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cetirizine counter-regulates interleukin-8 release from human epithelial cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of cetirizine on cytokine-enhanced in vitro eosinophil survival [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cetirizine decreases interleukin-4, interleukin-5, and interferon-gamma gene expressions in nasal-associated lymphoid tissue of sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of cetirizine on IFN-gamma and IL-10 production in children with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Investigating the Off-Target Effects of Cetirizine in Preclinical Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetirizine, a widely used second-generation antihistamine, is renowned for its high selectivity for the histamine H1 receptor, which underlies its efficacy in treating allergic conditions with a favorable safety profile. However, a comprehensive understanding of its preclinical off-target effects is crucial for a complete safety assessment and for identifying potential novel therapeutic applications. This technical guide provides an in-depth analysis of the preclinical off-target pharmacology of cetirizine, summarizing quantitative binding data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows. The evidence presented confirms cetirizine's high specificity for the H1 receptor, with clinically insignificant interactions with a broad range of other receptors at therapeutic concentrations. Noteworthy off-target effects observed in preclinical models include weak inhibition of the cardiac IKr channel, modulation of P-glycoprotein activity, and anti-inflammatory actions through the inhibition of eosinophil chemotaxis.

Receptor Binding Profile of Cetirizine

In vitro receptor binding studies are fundamental in characterizing the selectivity of a drug candidate. These assays quantify the affinity of a compound for a wide array of receptors, ion channels, and enzymes. For cetirizine, radioligand binding assays have consistently demonstrated its high affinity and selectivity for the histamine H1 receptor.

Table 1: Quantitative Analysis of Cetirizine's Off-Target Receptor Binding Affinity

The following table summarizes the binding affinities of cetirizine for various neurotransmitter receptors. The data, presented as inhibition constants (Ki), reveal that cetirizine's affinity for the histamine H1 receptor is substantially higher than for any other receptor tested. A lower Ki value is indicative of a higher binding affinity.

| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |

| Histamine H1 | [3H]pyrilamine | Guinea pig brain | 2.6 | [1] |

| Adrenergic α1 | [3H]prazosin | Rat brain | >10,000 | [1] |

| Adrenergic α2 | [3H]clonidine | Rat brain | >10,000 | [1] |

| Adrenergic β | [3H]dihydroalprenolol | Rat brain | >10,000 | [1] |

| Dopamine D2 | [3H]spiperone | Rat brain | >10,000 | [1] |

| Muscarinic M1 | [3H]pirenzepine | Rat brain | >10,000 | [1] |

| Muscarinic (non-specific) | [3H]quinuclidinyl benzilate | Rat brain | 710 | [1] |

| Serotonin 5-HT1 | [3H]serotonin | Rat brain | >10,000 | [1] |

| Serotonin 5-HT2 | [3H]spiperone | Rat brain | >10,000 | [1] |

As the data indicates, Cetirizine demonstrates high affinity for the histamine H1 receptor. In contrast, its affinity for other tested receptors, including adrenergic, dopaminergic, and most serotonergic and muscarinic receptors, is significantly lower, with Ki values often exceeding 10,000 nM.[1] This high selectivity is consistent with the low incidence of anticholinergic and other off-target side effects associated with second-generation antihistamines compared to their first-generation counterparts. For drug development professionals, Cetirizine serves as a benchmark for a selective H1 antagonist, and its binding profile underscores the importance of comprehensive receptor screening to ensure target specificity and minimize adverse effects.[1]

Key Preclinical Off-Target Investigations and Experimental Protocols

Beyond primary receptor binding, several other preclinical investigations have explored the off-target effects of cetirizine. These studies have focused on its potential cardiovascular effects, interactions with drug transporters, and anti-inflammatory properties.

Cardiovascular Ion Channel Effects (hERG/IKr)

A significant concern for many drugs, including antihistamines, is the potential for off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias.

Table 2: Cetirizine's Effect on Cardiac IKr Current

| Parameter | Species | Cell Type | Value | Reference |

| IC50 for IKr block | Rabbit | Ventricular myocytes | 108 ± 8 µM | [2] |

| IKr reduction at 108 µM | Guinea-pig | Ventricular myocytes | to 49 ± 4.5% of control | [2] |

| IKs reduction at 108 µM | Guinea-pig | Ventricular myocytes | to 79 ± 2.3% of control | [2] |

| V1/2 shift in IKr activation | Rabbit | Ventricular myocytes | from -13.4 mV to -19.1 mV (at 0.1 mM) | [2] |

These data demonstrate that cetirizine has a significantly lower affinity for the IKr channel compared to older, cardiotoxic antihistamines like terfenadine (IC50 of 96 ± 15 nM). The IC50 concentration for IKr block by cetirizine is approximately 1,000 times higher than the concentrations required to block H1 histamine receptors, making the occurrence of cardiac arrhythmias due to K+ channel blockade unlikely with this drug.[2]

The effects of cetirizine on the delayed rectifier potassium currents (IKr and IKs) were assessed using the whole-cell patch-clamp technique in isolated cardiac myocytes.

-

Cell Isolation: Ventricular myocytes were enzymatically isolated from rabbit and guinea-pig hearts.

-

Electrophysiological Recording:

-

Whole-cell currents were measured using a single-electrode patch-clamp amplifier.

-

Cells were superfused with a physiological salt solution at a controlled temperature.

-

Pipettes were filled with an internal solution containing potassium as the main cation.

-

-

Voltage-Clamp Protocols:

-

To elicit IKr and IKs, specific voltage-clamp protocols were applied. Typically, depolarizing pulses of varying durations and voltages were applied from a holding potential.

-

Tail currents upon repolarization were measured to assess the deactivation kinetics and amplitude of the currents.

-

-

Drug Application: Cetirizine was applied to the bath solution at various concentrations.

-

Data Analysis:

-

The amplitude of the currents before and after drug application was measured and compared to determine the percentage of block.

-

Concentration-response curves were generated to calculate the IC50 value.

-

The voltage-dependence of activation was analyzed by fitting the normalized tail current amplitudes to a Boltzmann function.

-

Interaction with P-glycoprotein (P-gp)

P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and distribution, including transport across the blood-brain barrier.

Table 3: Cetirizine's Effect on P-glycoprotein Function

| Assay | Cell Line | Parameter | Result | Reference |

| Rhodamine 123 (Rho123) Efflux Assay | Caco-2 | Intracellular Rho123 accumulation | Significant increase with 100 µM cetirizine (p < 0.05) | [3] |